molecular formula C20H19N3O5S3 B381933 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide CAS No. 307526-97-2

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide

Cat. No. B381933
CAS RN: 307526-97-2
M. Wt: 477.6g/mol
InChI Key: GENOXLNJRSMFSK-ATVHPVEESA-N
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Description

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide is a useful research compound. Its molecular formula is C20H19N3O5S3 and its molecular weight is 477.6g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Impurities Analysis

  • The compound is part of a group of pharmaceuticals known for their proton pump inhibitory effect, primarily used to treat conditions like ulcers. Research focuses on the synthesis of such compounds, exploring novel methodologies and studying the pharmaceutical impurities that might arise during the synthesis process. For instance, a study explored various novel impurities of omeprazole, a compound with similarities in its chemical structure, emphasizing the importance of understanding these impurities for the development of proton pump inhibitors (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Pharmacological Potential and Synthetic Developments

  • The thiazolidinone core, a structural component of the compound , is recognized for its significant pharmacological importance and is found in commercial pharmaceuticals. Studies have highlighted the promising future of such compounds in medicinal chemistry, potentially offering activities against various diseases. The synthesis of these nuclei began in the mid-19th century, and modern research continues to explore their structural and biological properties, including green synthesis methodologies for environmental sustainability (Santos, Jones, & Silva, 2018).

Biological Potential and Applications

  • Thiazolidinones, including the 4-thiazolidinone moiety, are hailed as wonder nuclei due to their vast array of biological activities. They are a critical group of heterocyclic compounds containing sulfur and nitrogen, showing promise against several activities. Their biological potential makes them a focus for synthesizing new compounds and testing them for various pharmacological activities. The ongoing research suggests that these compounds have much yet to be discovered and could offer significant medical advancements (ArunlalV., Vandana, & Biju, 2015).

properties

IUPAC Name

3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S3/c1-28-15-6-2-13(3-7-15)12-17-19(25)23(20(29)30-17)11-10-18(24)22-14-4-8-16(9-5-14)31(21,26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H2,21,26,27)/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENOXLNJRSMFSK-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.